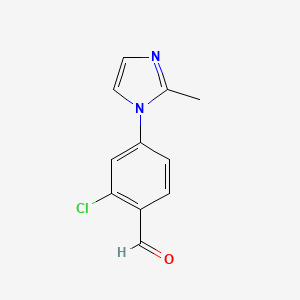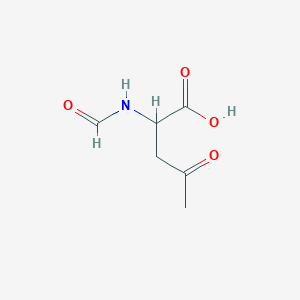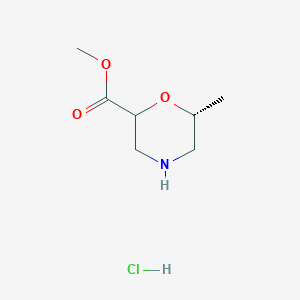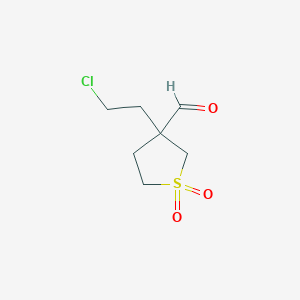
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethanamine chain attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one with cyclopropylamine under basic conditions. The reaction is typically carried out in ethanol, and the product is obtained in high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Análisis De Reacciones Químicas
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine chain can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include ethanol as a solvent, basic or acidic conditions, and various catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those with antimicrobial, antifungal, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(1-Cyclopropyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound lacks the cyclopropyl group and has different reactivity and biological properties.
2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles: These compounds have a different heterocyclic structure and exhibit different biological activities.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound has a more complex structure and is used in different applications, such as click chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(1-cyclopropyl-5-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-6-8(4-5-9)10-11-12(6)7-2-3-7/h7H,2-5,9H2,1H3 |
Clave InChI |
ULVYNZWTZNKWFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1C2CC2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-(Hydroxymethylene)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13301757.png)


![5-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301778.png)





![2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301808.png)
![4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B13301813.png)

![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13301825.png)
